(E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C22H21ClN4O2 and its molecular weight is 408.89. The purity is usually 95%.
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Biological Activity
(E)-3-(2-chlorophenyl)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide is a complex organic compound with potential biological activities. This article reviews its synthesis, characterization, and biological activity, focusing on its pharmacological properties and mechanisms of action.
Compound Identification
The compound's chemical structure can be represented by the following identifiers:
- Molecular Formula : C20H16ClN5O2
- IUPAC Name : this compound
- SMILES : O=C(CN(c1c(-n2nc(C3CC3)cc22)nccc1)C2=O)Nc1cccc(Cl)c1
Synthesis and Characterization
The synthesis of this compound involves multiple steps that typically include:
- Formation of the triazole ring : This is achieved through the reaction of cyclopropyl and phenyl derivatives.
- Acrylamide formation : The final product is obtained by coupling the triazole derivative with a chlorophenyl group.
Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 7.8 to 62.5 µg/mL .
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15.6 | 31.25 |
Escherichia coli | 31.25 | 62.5 |
Pseudomonas aeruginosa | 62.5 | 125 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of specific enzymes : The triazole moiety can interact with various enzymes, potentially inhibiting their activity.
- Modulation of cellular pathways : It may affect signaling pathways related to cell proliferation and apoptosis.
Case Studies
In a study involving similar triazole derivatives, researchers observed that these compounds could inhibit the growth of cancer cell lines by inducing apoptosis through caspase activation . Additionally, the compounds were noted for their ability to disrupt microbial cell membranes, leading to cell lysis in Gram-positive bacteria .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-19-9-5-4-6-16(19)12-13-20(28)24-14-15-26-22(29)27(18-7-2-1-3-8-18)21(25-26)17-10-11-17/h1-9,12-13,17H,10-11,14-15H2,(H,24,28)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTIWCMDIYWKCQ-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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